molecular formula C10H15ClS B13548440 2-(2-(Chloromethyl)-3-methylbutyl)thiophene

2-(2-(Chloromethyl)-3-methylbutyl)thiophene

Cat. No.: B13548440
M. Wt: 202.74 g/mol
InChI Key: ZUUJVITYXUBMLX-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)-3-methylbutyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction is utilized for the preparation of iodothiophenes, which can then be further functionalized to obtain chloromethyl derivatives . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis methods. For example, the catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) is used for the production of thieno[3,2-b]thiophene .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)-3-methylbutyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Chloromethyl)-3-methylbutyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H15ClS

Molecular Weight

202.74 g/mol

IUPAC Name

2-[2-(chloromethyl)-3-methylbutyl]thiophene

InChI

InChI=1S/C10H15ClS/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,8-9H,6-7H2,1-2H3

InChI Key

ZUUJVITYXUBMLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CS1)CCl

Origin of Product

United States

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